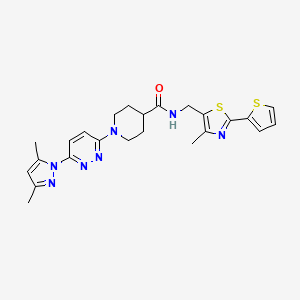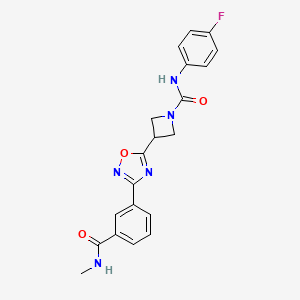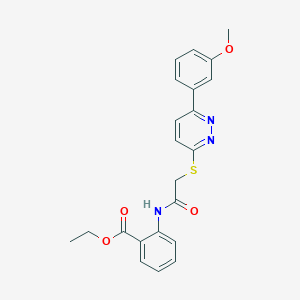
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H27N7OS2 and its molecular weight is 493.65. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking
A study by Flefel et al. (2018) delved into the synthesis of novel pyridine and fused pyridine derivatives starting from 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile. These compounds underwent various treatments to afford triazolopyridine derivatives, pyridotriazine derivatives, and pyridine–pyrazole hybrid derivatives. The molecular docking screenings towards GlcN-6-P synthase as the target protein showed moderate to good binding energies, indicating potential biological activities. This study highlighted the antimicrobial and antioxidant activity of these newly synthesized compounds, providing a foundation for further research in therapeutic applications (Flefel et al., 2018).
Antimycobacterial Activity
Another area of application is in the development of antimycobacterial agents. Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. This study showcased the potential of these compounds in treating tuberculosis, highlighting the significant activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis, which suggests a promising pathway for new therapeutic agents against tuberculosis (Jeankumar et al., 2013).
Antioxidant, Antitumor, and Antimicrobial Activities
El‐Borai et al. (2013) reported on the chemical behavior of certain pyrazolopyridine derivatives towards active methylene reagents, leading to the creation of various compounds with significant antioxidant, antitumor, and antimicrobial activities. This study is crucial for the development of new drugs with potential benefits in treating cancer and infections, underscoring the chemical's versatility in drug synthesis and application (El‐Borai et al., 2013).
Analgesic and Antiparkinsonian Activities
In a study by Amr et al. (2008), substituted pyridine derivatives were prepared and assessed for their analgesic and antiparkinsonian activities. This research demonstrates the compound's potential in the development of new treatments for pain and Parkinson's disease, offering insights into the therapeutic applications of such chemical structures (Amr et al., 2008).
Eigenschaften
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7OS2/c1-15-13-16(2)31(29-15)22-7-6-21(27-28-22)30-10-8-18(9-11-30)23(32)25-14-20-17(3)26-24(34-20)19-5-4-12-33-19/h4-7,12-13,18H,8-11,14H2,1-3H3,(H,25,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBOTPWTYPUPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=C(N=C(S4)C5=CC=CS5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-((4-methoxyphenyl)sulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)acetamide](/img/structure/B2974037.png)

![N-isopropyl-2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2974040.png)
![1'-(2-(benzylthio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2974041.png)
![Methyl 2-[6-methoxy-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2974042.png)
![2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B2974043.png)







![N-(3-chlorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2974058.png)